Comparative Purity Profile: A Differentiator in Supplier Selection for 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine
The commercially available purity of 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine is a key procurement differentiator. The compound is offered at a minimum purity of 95% by one supplier (AKSci) and at a higher specification of 98% by another (Leyan) . This 3% absolute difference in purity specification can be a critical factor in applications where the presence and identity of potential impurities (e.g., unreacted starting materials, dehalogenated byproducts) may interfere with subsequent synthetic steps or biological assays.
| Evidence Dimension | Purity Specification (as reported by supplier) |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | 98% |
| Quantified Difference | +3 absolute percentage points |
| Conditions | Supplier technical datasheets; analytical method not specified . |
Why This Matters
For sensitive downstream applications like kinase profiling or high-throughput screening, a higher purity specification reduces the risk of false-positive or false-negative results attributable to impurities, making the 98% specification potentially more suitable for early-stage discovery.
